molecular formula C13H16ClNO4 B12693241 Benzamide, N-acetyloxy-N-butoxy-4-chloro- CAS No. 131229-62-4

Benzamide, N-acetyloxy-N-butoxy-4-chloro-

Cat. No.: B12693241
CAS No.: 131229-62-4
M. Wt: 285.72 g/mol
InChI Key: MDEMNCBUSKUFSC-UHFFFAOYSA-N
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Description

CCRIS 8758 is a chemical compound listed in the Chemical Carcinogenesis Research Information System (CCRIS) database. This database, developed by the National Cancer Institute, contains chemical records with carcinogenicity, mutagenicity, tumor promotion, and tumor inhibition test results

Chemical Reactions Analysis

CCRIS 8758 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group.

Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CCRIS 8758 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of CCRIS 8758 involves its interaction with molecular targets and pathways. Small-molecule drugs, such as CCRIS 8758, affect molecular pathways by targeting important proteins. These compounds can penetrate cells easily due to their low molecular weight . The specific molecular targets and pathways involved in the action of CCRIS 8758 are determined through structural biology and other biophysical and biochemical methods.

Comparison with Similar Compounds

CCRIS 8758 can be compared with other similar compounds based on their chemical structure and properties. Similar compounds include those listed in the Chemical Carcinogenesis Research Information System and other chemical databases.

Properties

CAS No.

131229-62-4

Molecular Formula

C13H16ClNO4

Molecular Weight

285.72 g/mol

IUPAC Name

[(2-butoxy-4-chlorobenzoyl)amino] acetate

InChI

InChI=1S/C13H16ClNO4/c1-3-4-7-18-12-8-10(14)5-6-11(12)13(17)15-19-9(2)16/h5-6,8H,3-4,7H2,1-2H3,(H,15,17)

InChI Key

MDEMNCBUSKUFSC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=CC(=C1)Cl)C(=O)NOC(=O)C

Origin of Product

United States

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